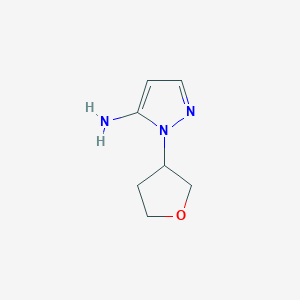
1-(oxolan-3-yl)-1H-pyrazol-5-amine
Descripción general
Descripción
1-(oxolan-3-yl)-1H-pyrazol-5-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as 3-(oxolan-3-yl)-1H-pyrazol-5-amine or simply OPAM. The unique structure of OPAM makes it an interesting molecule to study, and its synthesis, mechanism of action, and physiological effects have been extensively investigated.
Mecanismo De Acción
The mechanism of action of OPAM is not fully understood, but it is believed to act by inhibiting certain enzymes or signaling pathways in cells. In one study, OPAM was found to inhibit the activity of the enzyme phosphodiesterase 4 (PDE4), which is involved in the regulation of inflammation. In another study, OPAM was found to inhibit the activity of the enzyme glycogen synthase kinase 3 beta (GSK3β), which is involved in the regulation of cell signaling pathways.
Efectos Bioquímicos Y Fisiológicos
OPAM has been shown to have various biochemical and physiological effects, depending on the context of its use. In one study, OPAM was found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In another study, OPAM was found to have anti-tumor effects by inducing cell death in cancer cells. OPAM has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
OPAM has several advantages as a research tool, including its ease of synthesis, stability, and low toxicity. However, OPAM also has some limitations, including its limited solubility in water and some organic solvents, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for the study of OPAM. One area of interest is the development of OPAM as a potential drug candidate for the treatment of various diseases. Another area of interest is the use of OPAM as a building block in the synthesis of new materials with unique properties. Additionally, further studies are needed to fully understand the mechanism of action of OPAM and its potential applications in various fields.
Aplicaciones Científicas De Investigación
OPAM has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, OPAM has been investigated as a potential drug candidate for the treatment of various diseases, including cancer and inflammation. In materials science, OPAM has been used as a building block in the synthesis of porous organic frameworks. In catalysis, OPAM has been studied as a ligand in the synthesis of metal complexes.
Propiedades
IUPAC Name |
2-(oxolan-3-yl)pyrazol-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O/c8-7-1-3-9-10(7)6-2-4-11-5-6/h1,3,6H,2,4-5,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNUMHWPXAWWQCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1N2C(=CC=N2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(oxolan-3-yl)-1H-pyrazol-5-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



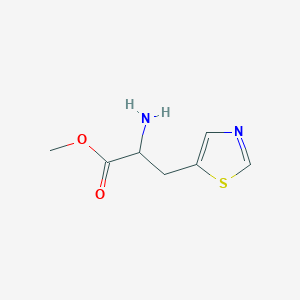
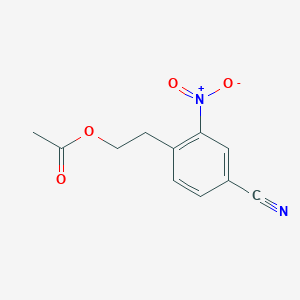

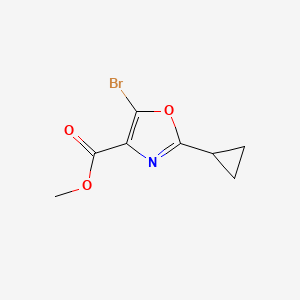
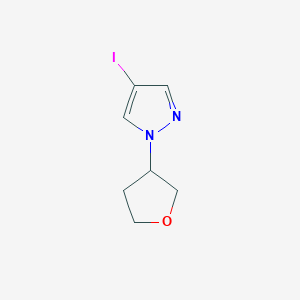
[2-(pyrrolidin-1-yl)ethyl]amine](/img/structure/B3232684.png)
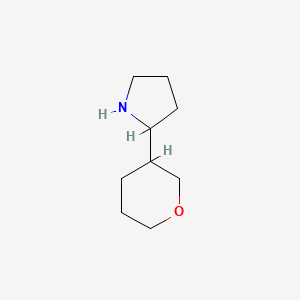
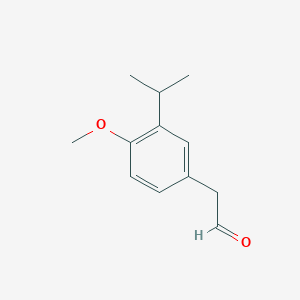
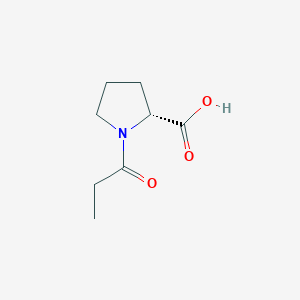
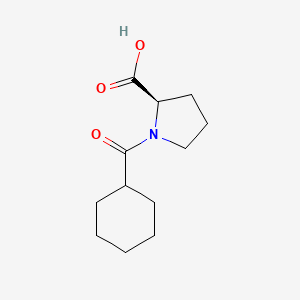
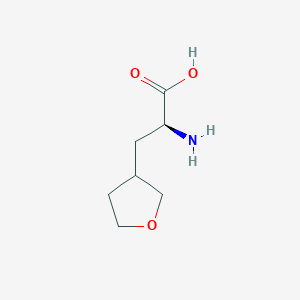
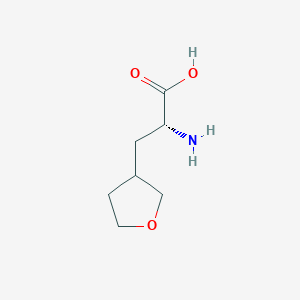
![1-Propanol, 3-[(2-chloro-4-quinazolinyl)amino]-](/img/structure/B3232732.png)
![5,5'-Di(anthracen-9-yl)-3,3'-spirobi[1,2-dihydroindene]-4,4'-diol](/img/structure/B3232735.png)